
(E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is also known as "PHT-427" and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Environmental and Health Impact of Phthalates
Phthalates, including compounds structurally related to (E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine, are widely recognized for their use as plasticizers in various consumer products. Research highlights their role as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormone systems, affecting reproductive health, and potentially leading to obesity and diabetes. The exposure to phthalates, particularly during critical periods of development, has raised concerns about their impact on human health, including the potential for contributing to the development of allergic diseases, metabolic disorders, and impacting neurodevelopment and behavior in children (Katsikantami et al., 2016); (Tang-Péronard et al., 2011).
Anticancer and Antiviral Properties
Studies have also explored the potential anticancer and antiviral properties of compounds structurally similar to (E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine. Phenothiazines, for instance, have shown a range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. This versatility suggests that derivatives of phthalazine could be explored for similar therapeutic applications. The ability of these compounds to interact with cellular targets, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, highlights their potential as templates for the development of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011); (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Environmental Persistence and Ecotoxicity
The environmental persistence and ecotoxicity of phthalates and their metabolites have been subjects of concern. Studies indicate that these chemicals can adversely affect soil and water ecosystems, potentially disrupting the hormonal systems of wildlife. Research into the soil ecotoxicity of phthalates emphasizes the need for further investigation into their long-term environmental impacts and the development of safer alternatives (Kwak et al., 2017).
Development of Safer Alternatives
Given the potential health and environmental risks associated with phthalates, there is ongoing research into safer alternatives. This includes the development of new materials that do not exhibit endocrine-disrupting properties or pose risks to human health and the environment. However, comprehensive assessments of the safety, effectiveness, and long-term impacts of these alternatives are crucial to ensure they do not pose similar or new risks (den Braver-Sewradj et al., 2020).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-3-6-16-9-14-21(22(15-16)28-2)29-24-20-8-5-4-7-19(20)23(26-27-24)17-10-12-18(25)13-11-17/h3-15H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSAVTGWWSRGEH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

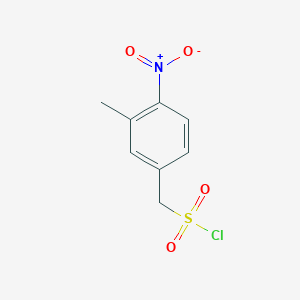
![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)
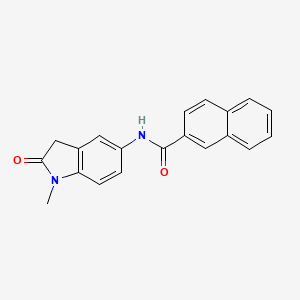
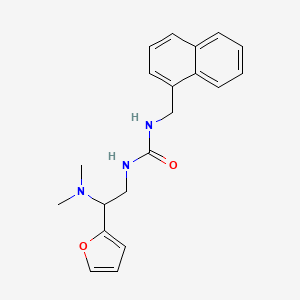
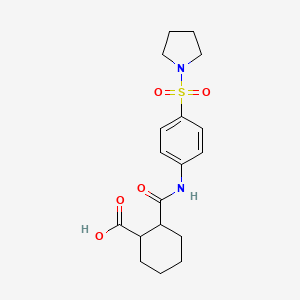
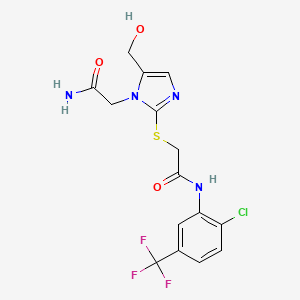
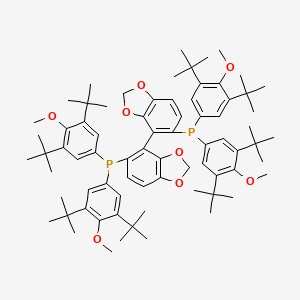
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)

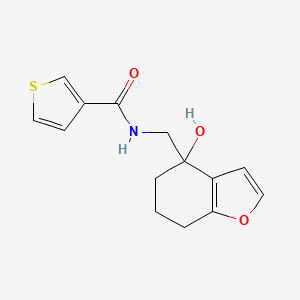
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
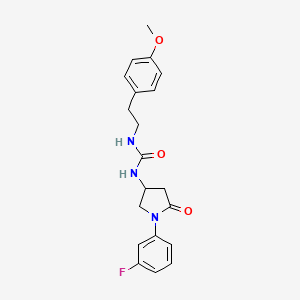
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)